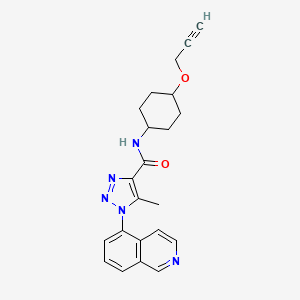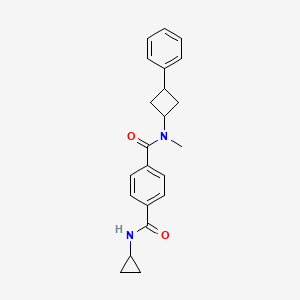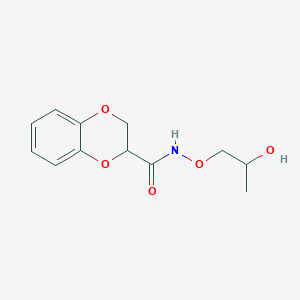
1-isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential use in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用機序
The mechanism of action of 1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide involves the inhibition of different enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C and cyclin-dependent kinase 4, which are involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide has been shown to have different biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, which is a process of programmed cell death. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of these diseases.
実験室実験の利点と制限
The advantages of using 1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide in lab experiments include its high potency and specificity towards its target enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, which need to be carefully evaluated.
将来の方向性
There are several future directions for the research on 1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide. One of the directions is the development of more potent and selective analogs of this compound for different applications. Another direction is the evaluation of the potential use of this compound in combination with other drugs for cancer treatment or neurodegenerative diseases. Additionally, the potential use of this compound in other fields such as infectious diseases and autoimmune diseases needs to be explored.
合成法
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide has been synthesized using different methods. One of the methods involves the reaction of 1-isoquinolinecarboxylic acid with 4-prop-2-yn-1-ylcyclohexan-1-ol to form the corresponding ester. The ester is then reacted with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid to form the desired compound.
科学的研究の応用
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide has been studied for its potential use in various fields such as cancer research and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
1-isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-3-13-29-18-9-7-17(8-10-18)24-22(28)21-15(2)27(26-25-21)20-6-4-5-16-14-23-12-11-19(16)20/h1,4-6,11-12,14,17-18H,7-10,13H2,2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNODXYNKNKICKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2C=CN=C3)C(=O)NC4CCC(CC4)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-7-hydroxybicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7434551.png)
![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]-1-methylbenzimidazole-5-carboxamide](/img/structure/B7434559.png)

![3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)
![3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434590.png)
![3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434591.png)


![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)
![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)
![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)
![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)
